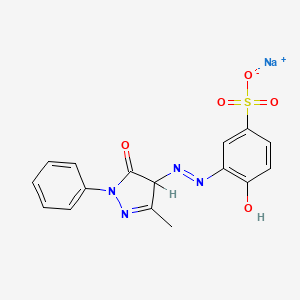
MORDANT ORANGE 37
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mordant Orange 37: is a synthetic dye belonging to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is commonly used in textile dyeing and printing due to its ability to form strong bonds with fabrics, resulting in vibrant and long-lasting colors .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Mordant Orange 37 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction is carried out under acidic conditions, usually with hydrochloric acid and sodium nitrite, followed by the addition of the coupling component in an alkaline medium .
Industrial Production Methods: : Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: : Mordant Orange 37 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium dithionite or zinc dust in acidic conditions.
Substitution: Substitution reactions can occur at the aromatic rings of this compound, often facilitated by electrophilic or nucleophilic reagents.
Major Products Formed: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may result in the formation of aromatic amines .
Scientific Research Applications
Chemistry: : Mordant Orange 37 is used as a model compound in studies of dye chemistry, including investigations into the mechanisms of dye adsorption and degradation .
Biology: : In biological research, this compound is used as a staining agent for tissues and cells, helping to visualize structures under a microscope .
Industry: : In the textile industry, this compound is widely used for dyeing fabrics, particularly those made of wool and silk. It is also used in the production of colored paper and leather .
Mechanism of Action
The mechanism of action of Mordant Orange 37 involves the formation of a coordination complex with metal ions, which then binds to the fabric or tissue. The molecular targets and pathways involved in this process include the formation of stable metal-dye complexes and the interaction of these complexes with the substrate .
Comparison with Similar Compounds
Similar Compounds: : Compounds similar to Mordant Orange 37 include other azo dyes such as Mordant Orange 1, Direct Orange 26, and Acid Orange 7 .
Uniqueness: : this compound is unique in its ability to form strong and stable complexes with metal ions, which enhances its dyeing properties. Compared to other azo dyes, it offers better color fastness and a wider range of shades .
Properties
CAS No. |
6441-98-1 |
|---|---|
Molecular Formula |
C16H14N4O5S |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
4-hydroxy-3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C16H14N4O5S/c1-10-15(16(22)20(19-10)11-5-3-2-4-6-11)18-17-13-9-12(26(23,24)25)7-8-14(13)21/h2-9,15,21H,1H3,(H,23,24,25) |
InChI Key |
YSDKKYUWKXPOPQ-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)S(=O)(=O)O)O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)S(=O)(=O)O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















